molecular formula C20H23NO2 B11647584 1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one

1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one

Cat. No.: B11647584
M. Wt: 309.4 g/mol
InChI Key: VWHWKEXIFJIXIB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenylpyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Attachment of the Phenyl and Methoxyphenyl Groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the phenyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.

    Industry: As an intermediate in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors or enzymes and modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-2-one: A similar compound with a different substitution pattern.

    1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)butan-1-one: A compound with an extended carbon chain.

Uniqueness

1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one is unique in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C20H23NO2/c1-23-19-9-5-8-17(14-19)20(22)11-13-21-12-10-18(15-21)16-6-3-2-4-7-16/h2-9,14,18H,10-13,15H2,1H3

InChI Key

VWHWKEXIFJIXIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCN2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

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